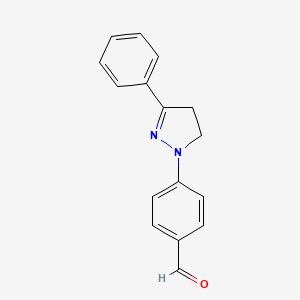

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could potentially involve similar methods.Molecular Structure Analysis

The molecular structure of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is likely to be complex due to the presence of multiple functional groups. The compound is likely to contain a pyrazoline ring, a phenyl group, and an aldehyde group .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” are likely to be influenced by the presence of the pyrazoline ring, the phenyl group, and the aldehyde group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would be influenced by its molecular structure. For instance, the presence of the aldehyde group could influence its reactivity, while the presence of the phenyl group could influence its physical properties such as solubility .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Pyrazoline derivatives, including compounds like 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde, have shown potential antibacterial and antifungal activities. These compounds can be synthesized with specific structural modifications to target a range of bacterial and fungal pathogens, offering a pathway for the development of new antimicrobial agents .

Herbicidal Applications

Lastly, the herbicidal activity of pyrazoline derivatives indicates their potential use in agriculture to control unwanted plant growth without harming crops or the environment .

Mécanisme D'action

Target of Action

The primary target of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, affecting its activity . This interaction can lead to changes in normal nerve pulse transmission, potentially leading to behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving reactive oxygen species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . The compound’s interaction with AchE could potentially influence this pathway, affecting the levels of ROS and other related components .

Pharmacokinetics

The compound’s interaction with ache suggests it is able to reach the relevant sites of action within the body .

Result of Action

The compound’s action results in changes in the levels of malondialdehyde (MDA) , a biomarker for cellular and tissue oxidative injury . This suggests the compound may have a role in modulating oxidative stress .

Safety and Hazards

The safety and hazards associated with “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would depend on its biological activities. As mentioned earlier, pyrazoline derivatives have been associated with a variety of biological activities, which could potentially lead to various effects on human health .

Orientations Futures

The future research directions for “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could include further exploration of its biological activities and potential applications in medicine. Given the wide range of activities associated with pyrazoline derivatives, this compound could potentially be a valuable target for drug development .

Propriétés

IUPAC Name |

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-12-13-6-8-15(9-7-13)18-11-10-16(17-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAAHCDXVXYPHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386074 |

Source

|

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

CAS RN |

961-88-6 |

Source

|

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)